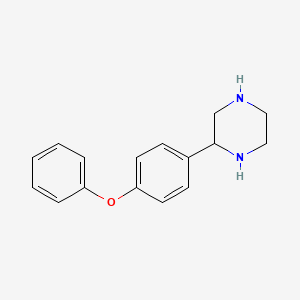

2-(4-Phenoxyphenyl)piperazine

Description

Overview of Phenoxyphenyl Piperazine (B1678402) Chemical Scaffold in Contemporary Research

The phenoxyphenyl piperazine scaffold has emerged as a "privileged" structure in modern drug discovery, appearing in a wide array of compounds with diverse pharmacological activities. nih.govrsc.org This is attributed to the combination of the versatile piperazine ring and the phenoxyphenyl group, which can be readily modified to fine-tune biological activity. nih.govnih.gov The two nitrogen atoms in the piperazine ring provide opportunities for substitution, influencing the molecule's polarity, and ability to form hydrogen bonds, which in turn affects properties like water solubility and oral bioavailability. nih.govnih.gov

Researchers have extensively explored derivatives of this scaffold, leading to the development of agents with a broad spectrum of therapeutic applications. These include compounds with antimicrobial, anti-inflammatory, and anticancer properties. ontosight.ai The adaptability of the phenoxyphenyl piperazine core allows for the synthesis of large libraries of compounds for screening against various biological targets. nih.gov The structure-activity relationship (SAR) of these derivatives is a key area of investigation, aiming to understand how different substitutions on the phenoxyphenyl and piperazine rings influence their pharmacological effects. nih.govnih.gov

The synthesis of phenoxyphenyl piperazine derivatives often involves coupling a substituted benzenethiol (B1682325) with a chloro-nitrobenzene, followed by reduction of the nitro group and cyclization with bis(2-chloroethyl)amine (B1207034) hydrochloride to form the piperazine ring. researchgate.net Another common synthetic route is the N-arylation of piperazine with a phenoxyphenyl-containing reactant. google.com These synthetic strategies allow for the introduction of various functional groups, leading to a diverse range of chemical entities for biological evaluation. nih.gov

Research Rationale and Significance of Investigating 2-(4-Phenoxyphenyl)piperazine (B6159759)

The investigation into this compound and its derivatives is driven by the significant therapeutic potential of the broader phenoxyphenyl piperazine class of compounds. nih.govresearchgate.net The specific arrangement of the phenoxy group at the 4-position of the phenyl ring attached to the piperazine core is a key feature that researchers are keen to explore for its influence on biological activity. nih.gov

The rationale for focusing on this particular isomer stems from the desire to understand the structure-activity relationships within the phenoxyphenyl piperazine family. By systematically studying compounds like this compound, researchers can elucidate how the position of the phenoxy group and substitutions on both the phenyl and piperazine rings impact the compound's interaction with biological targets. nih.govnih.gov This knowledge is crucial for the rational design of more potent and selective therapeutic agents. researchgate.net

The significance of this research lies in its potential to yield novel drug candidates for a variety of diseases. The phenoxyphenyl piperazine scaffold has already shown promise in developing treatments for conditions such as cancer, inflammation, and infectious diseases. ontosight.ainih.gov Investigating specific derivatives like this compound could lead to the discovery of compounds with improved efficacy, better safety profiles, or novel mechanisms of action.

Objectives and Scope of Academic Study on the Compound

Academic studies centered on this compound and its analogues typically encompass a range of objectives aimed at a comprehensive understanding of their chemical and biological properties. A primary objective is the synthesis of novel derivatives. This involves modifying the core structure by introducing different substituents on the phenoxyphenyl and piperazine moieties to create a library of related compounds. nih.gov

A second major objective is the thorough characterization of these newly synthesized compounds. This includes confirming their chemical structures using various analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). mdpi.com

The core of the academic study then focuses on the biological evaluation of these compounds. This involves screening them for a wide range of pharmacological activities, including but not limited to, antimicrobial, antifungal, anti-inflammatory, and anticancer effects. ontosight.airesearchgate.net The goal is to identify lead compounds with promising therapeutic potential.

Furthermore, a significant part of the research is dedicated to elucidating the structure-activity relationships (SAR). By comparing the biological activities of the different derivatives, researchers aim to understand how specific structural features influence their potency and selectivity. nih.govnih.gov This understanding is critical for the future design of more effective drugs.

The scope of these studies is generally confined to preclinical research. It involves in vitro experiments to determine the compound's activity at a cellular level and sometimes extends to in vivo studies in animal models to assess their efficacy and preliminary safety profile. nih.gov

Interactive Data Table of Research Findings

| Compound Name | Research Focus | Key Findings |

| 1-[2-(2,4-Dimethyl-phenylsulfanyl)-phenyl]piperazine | Synthesis | Can be synthesized in the presence of a strong base, even without a transition metal catalyst. google.com |

| Biphenyl-3-oxo-1,2,4-triazine linked piperazine derivatives | Cholinesterase inhibitors | Compound 6g showed significant non-competitive inhibitory potential against acetylcholinesterase (AChE). nih.gov |

| 4-phenyl-2-carboxy-piperazine scaffold | Solid-phase synthesis | A 160-member library was produced with an average purity of 82%. nih.gov |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C16H18N2O |

|---|---|

Molecular Weight |

254.33 g/mol |

IUPAC Name |

2-(4-phenoxyphenyl)piperazine |

InChI |

InChI=1S/C16H18N2O/c1-2-4-14(5-3-1)19-15-8-6-13(7-9-15)16-12-17-10-11-18-16/h1-9,16-18H,10-12H2 |

InChI Key |

NASNNRDIVCZETE-UHFFFAOYSA-N |

Canonical SMILES |

C1CNC(CN1)C2=CC=C(C=C2)OC3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Chemistry and Advanced Methodologies for 2 4 Phenoxyphenyl Piperazine

Retrosynthetic Analysis and Strategic Design for 2-(4-Phenoxyphenyl)piperazine (B6159759) Synthesis

A retrosynthetic analysis of this compound identifies several logical disconnections to simplify the structure into readily available starting materials. The primary bonds for disconnection are the aryl-oxygen ether bond and the two C-N bonds of the piperazine (B1678402) ring.

Two main retrosynthetic pathways can be envisioned:

Pathway A: This strategy focuses on first constructing the phenoxyphenyl moiety and then introducing the piperazine ring.

Disconnection 1 (C-N bond): The primary disconnection is the bond between the piperazine nitrogen (N1) and the phenyl ring. This leads back to 2-substituted piperazine and a 4-phenoxy-halobenzene. This disconnection corresponds to a nucleophilic aromatic substitution (SNAr) or a metal-catalyzed C-N cross-coupling reaction, such as the Buchwald-Hartwig amination. wikipedia.org

Disconnection 2 (C-O bond): The 4-phenoxy-halobenzene can be further disconnected at the ether linkage. This points to an Ullmann condensation or a Buchwald-Hartwig C-O coupling between a 4-halophenol and a halobenzene. wikipedia.org

Disconnection 3 (Piperazine ring): The 2-substituted piperazine can be conceptually broken down into simpler precursors, such as an activated aziridine (B145994) and an amine, or derived from a chiral α-amino acid.

Pathway B: This approach involves building the arylpiperazine fragment first, followed by the formation of the ether linkage.

Disconnection 1 (C-O bond): The ether bond is disconnected first, yielding 4-(piperazin-2-yl)phenol (B1602629) and a halobenzene. This disconnection relies on a C-O cross-coupling reaction.

Disconnection 2 (C-N bond): The 4-(piperazin-2-yl)phenol intermediate is disconnected at the C-N bond, leading to 4-aminophenol (B1666318) and a suitable C2-building block to form the piperazine ring.

The strategic choice between these pathways often depends on the availability of starting materials, the desired substitution patterns on the aromatic rings, and the need for stereochemical control at the C2 position of the piperazine ring.

Development of Novel and Efficient Synthetic Routes

Based on the retrosynthetic analysis, several multi-step pathways have been developed for the synthesis of arylpiperazines and diaryl ethers, which can be adapted for this compound.

One plausible forward synthesis, following Pathway A, would be:

Formation of the Diaryl Ether: A 4-halophenol is coupled with a halobenzene (e.g., fluorobenzene (B45895) or bromobenzene) under Ullmann condensation conditions, typically using a copper catalyst and a base at elevated temperatures. wikipedia.orgchemeurope.com Alternatively, a palladium-catalyzed Buchwald-Hartwig C-O coupling can be employed, which often proceeds under milder conditions.

Synthesis of a Chiral Piperazine Precursor: A chiral 2-substituted piperazine, often with protecting groups on the nitrogen atoms (e.g., Boc), is synthesized. This can be achieved from chiral α-amino acids or through asymmetric synthesis routes.

N-Arylation of the Piperazine Ring: The protected 2-substituted piperazine is coupled with the previously synthesized 4-phenoxy-halobenzene. The Buchwald-Hartwig amination is a highly effective method for this transformation, utilizing a palladium catalyst and a suitable phosphine (B1218219) ligand. wikipedia.orgnih.gov This reaction is known for its broad substrate scope and functional group tolerance.

Deprotection: In the final step, any protecting groups on the piperazine nitrogen are removed to yield the target compound, this compound.

A key intermediate in the synthesis of related compounds is 1-(4-methoxyphenyl)piperazine, which can be generated in a one-pot synthesis from diethanolamine (B148213) and p-anisidine, avoiding the handling of carcinogenic bis(2-chloroethyl)amine (B1207034). core.ac.uk A subsequent N-arylation followed by demethylation can yield hydroxylated diaryl piperazine derivatives. core.ac.uk

Table 1: Comparison of Key Synthetic Reactions

| Reaction Type | Catalyst/Reagents | Conditions | Advantages |

| Buchwald-Hartwig Amination | Pd catalyst (e.g., Pd2(dba)3), Phosphine ligand (e.g., RuPhos), Base (e.g., NaOtBu) | Mild temperatures, Inert atmosphere | High yields, Broad substrate scope, Functional group tolerance. wikipedia.orgnih.govnih.gov |

| Ullmann Condensation | Cu catalyst (e.g., CuI), Base (e.g., K2CO3) | High temperatures (often >150°C), Polar solvents (e.g., DMF, NMP) | Cost-effective metal catalyst. wikipedia.orgchemeurope.com |

Modern synthetic chemistry emphasizes sustainability. For the synthesis of this compound, several green chemistry principles can be applied:

Catalyst Choice: While palladium is highly effective, its cost and toxicity are concerns. The use of more sustainable and less toxic metal catalysts, such as copper or iron, for the C-N and C-O coupling steps is an active area of research. nih.gov Furthermore, metal-free methods, for example, using diaryliodonium salts for diaryl ether synthesis, offer a promising alternative.

Solvent Selection: Traditional coupling reactions often use high-boiling, polar aprotic solvents like DMF or NMP, which have environmental and health concerns. Developing methodologies that work in greener solvents (e.g., water, ethanol, or 2-MeTHF) is crucial. Some Pd-catalyzed aminations have been shown to work under solvent-free conditions, using an excess of the amine reactant as the solvent, which significantly improves the environmental footprint of the process. nih.gov

Energy Efficiency: The use of microwave irradiation can dramatically reduce reaction times and energy consumption compared to conventional heating for reactions like the Ullmann condensation.

Atom Economy: Photoredox catalysis represents a green approach for the C-H functionalization of piperazines, avoiding the need for pre-functionalized starting materials and thus improving atom economy.

Since the C2 position of the piperazine ring in this compound is a stereocenter, controlling its stereochemistry is critical for applications where enantiomeric purity is required. Several strategies for the asymmetric synthesis of 2-substituted piperazines have been developed:

Chiral Pool Synthesis: This approach utilizes readily available chiral starting materials, such as α-amino acids. For example, a protected α-amino acid can be converted into a chiral 1,2-diamine intermediate, which is then cyclized to form the enantiomerically pure piperazine ring.

Asymmetric Catalysis: The enantioselective hydrogenation of substituted pyrazines or pyrazinones using a chiral palladium catalyst can provide access to chiral piperazines and piperazinones with high enantioselectivity.

Use of Chiral Auxiliaries: A chiral auxiliary can be attached to the piperazine precursor to direct the stereochemical outcome of a key reaction, after which the auxiliary is removed.

Asymmetric Lithiation: Direct asymmetric lithiation of an N-Boc protected piperazine using a chiral ligand (like (-)-sparteine (B7772259) or a (+)-sparteine surrogate) followed by trapping with an electrophile can create a new stereocenter on the piperazine ring with high enantioselectivity.

One established method for producing chiral 2-arylpiperazines starts from phenacyl bromides, which undergo a Corey-Bakshi-Shibata (CBS) reduction to create an optically enriched alcohol. This is followed by further transformations to construct the chiral piperazine ring.

Catalysis in this compound Synthesis

Catalysis is central to the efficient synthesis of this compound, particularly for the formation of the C-N and C-O bonds.

Palladium Catalysis: The Buchwald-Hartwig amination is the premier method for forming the C(aryl)-N(piperazine) bond. wikipedia.orgorganic-chemistry.orglibretexts.org It typically employs a palladium(0) precursor, such as Pd(OAc)2 or Pd2(dba)3, in combination with a bulky, electron-rich phosphine ligand. The choice of ligand is critical and depends on the specific substrates. For aryl chlorides, ligands like RuPhos are often effective. nih.gov These catalyst systems are notable for their high efficiency, allowing for low catalyst loadings and rapid reaction times, even under aerobic conditions for certain substrates. nih.gov

Copper Catalysis: The Ullmann condensation is a classical method for diaryl ether synthesis, using copper powder or copper(I) salts like CuI. wikipedia.orgchemeurope.comorganic-chemistry.orgsemanticscholar.org While effective, traditional Ullmann conditions are often harsh. Modern variations use soluble copper catalysts with ligands such as phenanthroline or N,N-dimethylglycine, which allow the reaction to proceed under milder temperatures. Copper catalysis is also used for C-N bond formation in the Goldberg reaction, which can be an alternative to palladium-based methods. wikipedia.org

Table 2: Common Catalytic Systems for Key Bond Formations

| Bond Formation | Catalytic System | Typical Ligand(s) | Key Features |

| C(aryl)-N(piperazine) | Palladium-based | Buchwald ligands (e.g., RuPhos, SPhos), Josiphos ligands | High turnover numbers, wide functional group tolerance. nih.govorganic-chemistry.org |

| C(aryl)-O(phenol) | Copper-based (Ullmann) | Phenanthroline, N,N-Dimethylglycine | Cost-effective, suitable for electron-deficient aryl halides. wikipedia.orgorganic-chemistry.org |

| C(aryl)-O(phenol) | Palladium-based | Buchwald ligands (e.g., BrettPhos) | Milder conditions than Ullmann, broader substrate scope. |

Derivatization and Analog Synthesis from the this compound Core

The this compound scaffold contains several sites that can be readily modified to generate a library of analogs for structure-activity relationship (SAR) studies.

N4-Position of Piperazine: The secondary amine at the N4 position is a key handle for derivatization. It can undergo a wide range of reactions, including:

N-Alkylation: Reaction with alkyl halides or reductive amination with aldehydes/ketones to introduce various alkyl groups.

N-Acylation: Reaction with acid chlorides or anhydrides to form amides.

N-Arylation: A second Buchwald-Hartwig or Ullmann-type reaction can introduce another aryl group.

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides. nih.gov

Aromatic Rings: The phenoxy and phenyl rings can be modified. Starting with substituted phenols or halobenzenes allows for the introduction of various functional groups (e.g., fluoro, chloro, methyl, methoxy) onto the aromatic core. These substituents can modulate the electronic properties and steric profile of the molecule. For example, derivatives of phenylpiperazine have been synthesized with various substituents on the phenyl ring to explore their acaricidal activity. nih.gov

Stereochemistry: Synthesizing both the (R) and (S) enantiomers of the core structure allows for the exploration of stereospecific interactions with biological targets.

This modular approach to derivatization makes the this compound core a versatile scaffold for medicinal chemistry programs. researchgate.netresearchgate.net

N-Substitution and Core Functionalization Reactions

The piperazine ring, with its two secondary amine groups, offers a versatile platform for a variety of substitution and functionalization reactions. One nitrogen is attached to the 4-phenoxyphenyl group, while the other is typically the primary site for introducing diverse substituents to modulate activity and selectivity.

N-Alkylation and N-Arylation:

The most common modifications of the piperazine core involve N-alkylation and N-arylation at the free secondary amine.

N-Alkylation: This is typically achieved through nucleophilic substitution reactions with various alkyl halides (chlorides, bromides) or sulfonates. medchemexpress.com For instance, in the synthesis of related phenylpiperazine derivatives, reactions with alkyl halides are often carried out in the presence of a base such as potassium carbonate (K₂CO₃) in a polar aprotic solvent like N,N-dimethylformamide (DMF). medchemexpress.com Another established method is reductive amination, which involves reacting the piperazine with an aldehyde or ketone in the presence of a reducing agent. mdpi.com A simple synthesis for N-alkylpiperazines involves the alkylation of N-acetylpiperazine, followed by hydrolysis of the acetyl group.

N-Arylation: The introduction of an aryl or heteroaryl group at the piperazine nitrogen can be accomplished through several methods. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a powerful tool for forming C-N bonds between the piperazine and aryl halides. nih.gov Alternatively, nucleophilic aromatic substitution (SNAr) is effective when the aryl halide is activated by electron-withdrawing groups. nih.gov

N-Acylation:

Acylation of the piperazine nitrogen is another key functionalization strategy. This reaction typically involves treating the piperazine with acyl chlorides or acid anhydrides to form the corresponding amide. nih.gov These reactions are fundamental in creating diverse libraries of compounds for screening. For example, in the synthesis of analgesically-active N'-acylated phenylpiperazines, various acyl chlorides have been reacted with phenylpiperazine precursors. nih.gov

Core Functionalization:

Beyond simple N-substitution, more advanced methodologies allow for the functionalization of the piperazine ring itself. Photoredox-catalyzed C-H arylation and vinylation have emerged as powerful methods for the direct functionalization of N-Boc protected piperazines, enabling the formation of C-C bonds at the α-position to the nitrogen atom.

A general overview of N-substitution reactions on a piperazine core is presented below:

| Reaction Type | Reagents & Conditions | Resulting Moiety |

| N-Alkylation | Alkyl halide, K₂CO₃, DMF | N-Alkyl |

| Reductive Amination | Aldehyde/Ketone, Reducing Agent (e.g., NaBH(OAc)₃) | N-Alkyl |

| N-Arylation (Buchwald-Hartwig) | Aryl halide, Pd catalyst, Base | N-Aryl |

| N-Arylation (SNAr) | Electron-deficient aryl halide | N-Aryl |

| N-Acylation | Acyl chloride or Anhydride, Base | N-Acyl |

Aryl Ring Modifications and Substituent Effects

Modifications to the phenoxyphenyl moiety of this compound can significantly impact the molecule's properties. These modifications can alter electronic properties, lipophilicity, and steric profile, which in turn influence receptor binding affinity and selectivity.

Substitution on the Phenyl Rings:

Introducing substituents onto either the phenyl ring directly attached to the piperazine or the terminal phenyl ring of the phenoxy group is a key strategy in structure-activity relationship (SAR) studies. Common modifications include the introduction of halogens (e.g., fluorine, chlorine), alkyl, alkoxy (e.g., methoxy), and trifluoromethyl groups.

The synthesis of such modified analogs often starts from appropriately substituted precursors. For example, a substituted aniline (B41778) could be used to construct the initial phenylpiperazine core, or a substituted phenol (B47542) could be used in a nucleophilic aromatic substitution reaction to form the diaryl ether linkage.

Substituent Effects:

The nature and position of substituents on the aryl rings play a critical role in determining the biological activity of phenylpiperazine derivatives.

Electronic Effects: Electron-withdrawing groups (e.g., -CF₃, -Cl) and electron-donating groups (e.g., -OCH₃) can modulate the pKa of the piperazine nitrogens and influence hydrogen bonding interactions with biological targets. For instance, in a series of antimycobacterial N-phenylpiperazine conjugates, the introduction of a lipophilic 3'-CF₃ group on the phenylpiperazine moiety improved in vitro activity.

The following table summarizes the effects of representative substituents on the properties of related arylpiperazine compounds:

| Substituent | Position | General Effect on Activity/Properties |

| Fluoro (-F) | Aryl Ring | Can enhance metabolic stability and binding affinity. |

| Chloro (-Cl) | 4'-position of phenyl | Favorable electronic and lipophilic properties for certain biological activities. |

| Trifluoromethyl (-CF₃) | 3'-position of phenyl | Can improve in vitro antimycobacterial activity. |

| Methoxy (-OCH₃) | Aryl Ring | Can alter electronic properties and hydrogen bonding capacity. |

| Methyl (-CH₃) | Aryl Ring | Increases lipophilicity. |

These examples from related compound series illustrate the general principles that would guide the synthetic modification and optimization of this compound for various therapeutic applications.

Computational Chemistry and Molecular Modeling Studies of 2 4 Phenoxyphenyl Piperazine

Molecular Conformation and Stereochemical Analysis using Computational Methods

The three-dimensional structure of 2-(4-phenoxyphenyl)piperazine (B6159759) is crucial for its interaction with biological targets. Computational methods are employed to explore its conformational landscape and analyze its stereochemical features. The molecule possesses significant flexibility due to several rotatable bonds: the bond connecting the phenyl and piperazine (B1678402) rings, the ether linkage in the phenoxy group, and the puckering of the piperazine ring itself.

Computational conformational analysis, often performed using molecular mechanics force fields, can identify low-energy conformers of the molecule. cwu.edu The piperazine ring typically adopts a chair conformation to minimize steric strain. However, the orientation of the bulky 4-phenoxyphenyl substituent can lead to different spatial arrangements. Methods like the Conformational Search in HyperChem or Energy Profile analysis in software like Spartan can be used to map the energy landscape associated with the rotation of these bonds and the flipping of the rings. cwu.edu These analyses help determine the most stable conformations (e.g., syn and anti conformers) and the energy barriers between them, which is critical for understanding how the molecule might adapt its shape to fit into a receptor's binding site. cwu.edu

| Computational Method | Application to this compound | Key Insights Gained |

| Molecular Mechanics | Calculation of steric energy for various conformers. | Identification of low-energy chair conformations of the piperazine ring and preferred orientations of the phenoxyphenyl group. |

| Conformational Search | Systematic or random rotation of torsion angles to explore the conformational space. | A comprehensive map of accessible conformations and their relative energies. |

| Energy Profile Analysis | Calculation of energy as a function of a specific geometric parameter (e.g., a dihedral angle). | Determination of the activation energy barriers for conformational changes, such as ring flipping. cwu.edu |

| NMR Spectroscopy (Computational) | Prediction of NMR parameters (e.g., coupling constants) for different conformers to compare with experimental data. | Validation of computationally predicted dominant conformations in solution. researchgate.net |

Molecular Docking Simulations with Hypothetical Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. For this compound, docking simulations can be used to hypothesize its binding mode with various receptors, even without definitive experimental data. The piperazine scaffold is a common feature in ligands for several receptor families, including G-protein coupled receptors (GPCRs) like dopamine (B1211576) and serotonin (B10506) receptors, as well as sigma receptors. nih.govnih.govnih.gov

The docking process involves preparing the 3D structures of the ligand and the target protein. A docking program, such as Glide or FRED, then systematically samples different orientations and conformations of the ligand within the receptor's binding pocket, scoring each pose based on a function that estimates binding affinity. nih.govnih.gov For instance, based on studies of similar phenylpiperazine derivatives, this compound could be docked into the active sites of the dopamine D2 receptor or the sigma-1 receptor (S1R). nih.govnih.gov Such simulations might reveal key interactions, such as hydrogen bonds between the piperazine nitrogens and acidic residues like aspartate in the receptor, or hydrophobic interactions involving the phenoxyphenyl group and aromatic residues like tyrosine or phenylalanine in the binding pocket. nih.gov

| Hypothetical Target | Potential Key Interactions | Supporting Evidence from Analogues |

| Dopamine D₂ Receptor | Salt bridge between a piperazine nitrogen and Asp114; Hydrophobic interactions with the aromatic pocket. | Docking of substituted arylpiperazines showed stable interactions with Asp114. nih.gov |

| Sigma-1 Receptor (S1R) | Hydrophobic interactions of the phenyl rings with Tyr206 and other aromatic residues; Potential hydrogen bonding with backbone atoms. | Studies on 4-phenylpiperazine derivatives identified the 4-phenylpiperazine tail as a primary hydrophobic group interacting with the receptor. nih.govrsc.org |

| Dipeptidyl Peptidase-IV (DPP-IV) | Hydrogen bonding at the active site; Hydrophobic packing of the phenoxyphenyl moiety. | Piperazine-derived inhibitors have shown good binding affinity at the DPP-IV active site in docking studies. nih.gov |

| 5-HT₁ₐ Serotonin Receptor | Interaction with key residues in the binding pocket, potentially acting as an antagonist or agonist. | Many N-(phenoxyalkyl)piperazine derivatives show high affinity for 5-HT₁ₐ receptors. nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Research

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to correlate the chemical structure of a series of compounds with their biological activity. nih.gov A QSAR model can be developed for derivatives of this compound to predict the activity of new, unsynthesized analogues, thereby guiding the design of more potent or selective compounds.

To build a QSAR model, a dataset of structurally related compounds with measured biological activities is required. For each compound, a set of molecular descriptors is calculated. These descriptors quantify various physicochemical properties, such as hydrophobicity (logP), electronic properties (e.g., partial charges), and steric parameters (e.g., molecular volume). nih.govnih.gov Statistical methods, like partial least squares (PLS) regression, are then used to create a mathematical equation that relates the descriptors to the activity. nih.gov For example, a QSAR study on mono-substituted 4-phenylpiperazines revealed that the physicochemical character of the aromatic substituent was critical for their in vivo effects. nih.gov A similar model for this compound derivatives could elucidate which properties (e.g., the substitution pattern on the phenyl rings) are most important for a desired biological effect. nih.gov

| Descriptor Type | Example Descriptor | Relevance in QSAR for Piperazine Derivatives |

| Hydrophobic | clogP (calculated logP) | Often plays a major role in activity, influencing membrane permeability and binding to hydrophobic pockets. nih.govnih.gov |

| Electronic | Dipole Moment, Partial Atomic Charges | Influences electrostatic interactions with the target receptor, such as hydrogen bonding and salt bridges. nih.gov |

| Steric/Topological | Molecular Weight, Molar Refractivity, Shape Indices | Describes the size and shape of the molecule, which is crucial for complementarity with the receptor binding site. nih.gov |

| Quantum Chemical | HOMO/LUMO Energies | Relates to the molecule's reactivity and ability to participate in charge-transfer interactions. researchgate.net |

Advanced In Silico Screening and Virtual Ligand Design Principles

Virtual screening is a powerful computational strategy to identify promising drug candidates from large chemical libraries. nih.gov If this compound were identified as a hit compound, its structure would serve as a template for further screening and design. Two main approaches are used: ligand-based and structure-based virtual screening.

Ligand-based virtual screening relies on the knowledge of known active molecules. A pharmacophore model can be generated from the key chemical features of this compound (e.g., aromatic rings, hydrogen bond acceptors/donors, hydrophobic centers). This model is then used as a 3D query to search databases for other molecules that share the same features. nih.gov Alternatively, shape-based screening methods, using tools like ROCS, can find molecules with a similar 3D shape and chemical functionality. nih.gov

Structure-based virtual screening uses the 3D structure of the biological target. Large compound libraries are docked into the target's binding site, and compounds are ranked based on their predicted binding scores. nih.gov This hierarchical approach often involves initial fast screening followed by more rigorous docking and scoring, allowing for the efficient identification of novel scaffolds. nih.gov These principles guide the rational design of new ligands based on the this compound scaffold, optimizing interactions with the target to improve affinity and selectivity.

Molecular Dynamics Simulations to Understand Ligand-Target Interactions

While molecular docking provides a static snapshot of a ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms over time. nih.gov An MD simulation of this compound bound to a hypothetical target can provide critical insights into the stability of the binding pose and the nature of the intermolecular interactions. nih.govresearchgate.net

Starting from a docked pose, an MD simulation solves Newton's equations of motion for every atom in the system, including the protein, the ligand, and surrounding solvent molecules. The resulting trajectory reveals how the ligand and protein adapt to each other. Researchers can analyze the stability of key interactions, such as hydrogen bonds, over the course of the simulation. nih.gov For example, an MD simulation could confirm that the salt bridge predicted by docking between the piperazine nitrogen and a receptor's aspartate residue remains stable over several nanoseconds. nih.govnih.gov These simulations are crucial for validating docking results and understanding the energetic and entropic contributions to binding, providing a more accurate picture of the ligand-target interaction. rsc.org

Investigation of Molecular Mechanisms and Target Engagement of 2 4 Phenoxyphenyl Piperazine

Receptor Binding Affinity and Selectivity Profiling (using in vitro or cell-based assays)

The interaction of arylpiperazines with various neurotransmitter receptors is a cornerstone of their pharmacological profile. Radioligand binding assays, which measure the affinity of a compound for a specific receptor, are commonly used to characterize these interactions. The affinity is typically expressed as the inhibition constant (Ki), with a lower Ki value indicating a higher binding affinity.

Arylpiperazine derivatives are well-known for their significant affinity for serotonin (B10506) (5-HT) receptors, particularly the 5-HT1A and 5-HT2A subtypes. This interaction is a key factor in the therapeutic effects of many drugs in this class.

Long-chain arylpiperazines are recognized as one of the most important classes of 5-HT1A receptor ligands. acs.org Studies on various (2-methoxyphenyl)piperazine derivatives show that they can bind with very high affinity to 5-HT1A receptors. nih.govnih.gov For instance, certain derivatives with a cycloalkyl amide fragment exhibit Ki values as low as 0.12 to 0.63 nM for the 5-HT1A receptor. nih.gov The reference compound 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine (NAN-190) itself has a high affinity for 5-HT1A sites with a Ki value of 0.6 nM. nih.gov The anxiolytic and antidepressant-like effects of some piperazine (B1678402) derivatives have been linked to their interaction with the serotonergic system, which can be blocked by 5-HT1A receptor antagonists like WAY-100635. nih.gov

Many arylpiperazine compounds also show considerable affinity for 5-HT2A receptors. The ratio of binding affinity for 5-HT2A versus dopamine (B1211576) D2 receptors is often considered a hallmark of atypical antipsychotic activity. nih.gov

| Compound Name | Receptor Subtype | Ki (nM) |

| 1-(2-Methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine (NAN-190) | 5-HT1A | 0.6 |

| 4-[4-(1-Adamantanecarboxamido)butyl]-1-(2-methoxyphenyl)piperazine | 5-HT1A | 0.4 |

| A specific N-(2-methoxyphenyl)piperazine analog (12g) | 5-HT1A | High Affinity |

| A specific 2-fluorophenyl piperazine analog (7a) | 5-HT1A | 14.3 |

| A specific 2-fluorophenyl piperazine analog (6a) | 5-HT1A | 199 |

This table presents binding affinity data for compounds structurally related to 2-(4-Phenoxyphenyl)piperazine (B6159759). Data sourced from references nih.govnih.govnih.gov.

The interaction with dopamine receptors, especially the D2 and D3 subtypes, is another critical aspect of the pharmacological profile of arylpiperazines. nih.govbg.ac.rs The D2-like receptors (D2, D3, D4) are G-protein-coupled receptors that exist in high- and low-affinity states for agonists. nih.gov

N-phenylpiperazine analogs have been developed as selective ligands for the D3 versus the D2 receptor subtype. nih.gov For example, a series of N-(2-methoxyphenyl)piperazine and N-(2,3-dichlorophenyl)piperazine analogs were found to have high affinity for D3 receptors (Ki values ranging from 0.3 to 0.9 nM) while showing lower affinity for D2 receptors (Ki values from 40 to 53 nM). nih.gov This selectivity is attributed to the ability of these compounds to bind in a bitopic manner, interacting with both the primary orthosteric site and a unique secondary binding site on the D3 receptor. nih.gov

| Compound Name | Receptor Subtype | Ki (nM) |

| A specific N-phenylpiperazine benzamide (B126) analog (6a) | D3 | 0.2 |

| A specific N-phenylpiperazine benzamide analog (6a) | D2 | >1500 |

| N-(2-methoxyphenyl)piperazine analog (12b) | D3 | 0.3 - 0.9 |

| N-(2-methoxyphenyl)piperazine analog (12b) | D2 | 40 - 53 |

This table presents binding affinity data for compounds structurally related to this compound. Data sourced from references nih.govnih.gov.

For instance, the 5-HT1A antagonist NAN-190 binds with nearly equal high affinity to α1-adrenergic receptors (Ki = 0.8 nM). nih.gov However, structural modifications can be made to reduce this affinity while retaining high affinity for other targets. Research has led to the development of (2-methoxyphenyl)piperazine derivatives that strongly bind to 5-HT1A receptors while being nearly devoid of antagonist activity at α1-adrenergic receptors. nih.gov One study of an N-phenylpiperazine analog found high off-target affinity for several α-adrenergic receptor subtypes, including α1A (Ki = 9.8 nM) and α2A (Ki = 15.2 nM). nih.gov

| Compound Name | Receptor Subtype | Ki (nM) |

| 1-(2-Methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine (NAN-190) | α1 | 0.8 |

| 4-[4-(1-Adamantanecarboxamido)butyl]-1-(2-methoxyphenyl)piperazine | α1 | 64 (160-fold lower than 5-HT1A) |

| A specific N-phenylpiperazine benzamide analog (6a) | α1A | 9.8 |

| A specific N-phenylpiperazine benzamide analog (6a) | α2A | 15.2 |

| A specific N-phenylpiperazine benzamide analog (6a) | α2C | 27.1 |

This table presents binding affinity data for compounds structurally related to this compound. Data sourced from references nih.govnih.gov.

Beyond the primary serotonin, dopamine, and adrenergic systems, arylpiperazines have been shown to interact with other neurotransmitter receptors. For example, binding studies on a series of N-(2-methoxyphenyl)piperazine and N-(2,3-dichlorophenyl)piperazine analogs also measured their affinity for sigma (σ1 and σ2) receptors. nih.gov

Enzyme Inhibition and Modulation Studies (using in vitro enzymatic assays)

The interaction of novel chemical entities with various enzymes is a critical area of investigation to understand their full mechanism of action and potential therapeutic applications.

Adenosine (B11128) kinase (AK) is a crucial enzyme that regulates the concentration of adenosine, a molecule involved in numerous physiological processes, including neuroprotection and inflammation. nih.gov Inhibition of AK can raise local adenosine levels, offering a potential therapeutic strategy for conditions like epilepsy and pain. nih.gov

NUDIX Hydrolase Family Member Inhibition

The Nudix (Nucleoside diphosphate (B83284) linked to some other moiety X) hydrolase family of enzymes is crucial for cellular homeostasis and has been implicated in various pathological conditions, including cancer. NUDT5, a member of this family, is involved in ADP-ribose and 8-oxo-guanine metabolism and has been identified as a key regulator in hormone-dependent gene regulation and the proliferation of breast cancer cells. whiterose.ac.ukresearchgate.net The inhibition of NUDT5 is, therefore, a promising strategy for therapeutic intervention in certain cancers. whiterose.ac.uknih.gov

While direct inhibitory data for this compound on NUDIX hydrolases is not extensively documented in publicly available literature, research into NUDT5 inhibitors has identified compounds with structural similarities. For instance, a study on the off-target effects of Bruton's tyrosine kinase (BTK) inhibitors led to the discovery of a dual NUDT5 and NUDT14 antagonist. nih.gov This highlights the potential for piperazine-containing structures to interact with the NUDIX family of enzymes. The binding of these inhibitors often involves interactions with key residues within the substrate-binding cavity of the NUDT5 dimer. frontiersin.org Further research is warranted to determine the specific inhibitory profile of this compound against various NUDIX hydrolase family members.

Acetyl-CoA Carboxylase Inhibition

Acetyl-CoA carboxylase (ACC) is a biotin-dependent enzyme that catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA. It exists in two isoforms, ACC1 and ACC2, which are critical regulators of fatty acid synthesis and oxidation. ACC has emerged as an attractive target for the treatment of metabolic disorders and cancer. nih.govselleckchem.com

Compounds featuring a 4-phenoxy-phenyl moiety have been investigated as potent ACC inhibitors. In one study, a series of 4-phenoxy-phenyl isoxazoles were synthesized and evaluated for their ACC inhibitory activity. Notably, compound 6g from this series, which possesses a phenoxy-phenyl core structure, demonstrated potent inhibition of human ACC1 with an IC50 value of 99.8 nM. nih.govresearchgate.net This activity was comparable to the known ACC inhibitor CP-640186. nih.gov The structure-activity relationship (SAR) studies revealed that substitutions on the phenoxy-phenyl scaffold significantly influence the inhibitory potency. nih.govresearchgate.net

Furthermore, research on (4-piperidinyl)-piperazine derivatives has identified this scaffold as a new platform for non-selective ACC1/2 inhibitors, indicating the relevance of the piperazine ring in the design of ACC inhibitors. nih.gov The design of novel spiro-piperidines as ACC inhibitors also underscores the importance of the piperazine and related heterocyclic structures in achieving potent inhibition. nih.gov

Table 1: ACC Inhibitory Activity of a Representative 4-Phenoxy-Phenyl Isoxazole Derivative

| Compound | Target | IC50 (nM) |

| 6g (a 4-phenoxy-phenyl isoxazole) | hACC1 | 99.8 nih.gov |

Kinase Inhibition Profiling

Kinases are a large family of enzymes that play critical roles in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The inhibitory activity of a compound against a panel of kinases provides a broad overview of its potential therapeutic applications and off-target effects.

Ion Channel Modulation Research (using in vitro electrophysiology or flux assays)

Ion channels are pore-forming membrane proteins that allow the passage of ions across cell membranes and are crucial for a wide range of physiological processes. The modulation of ion channel activity is a key mechanism of action for many therapeutic drugs.

Research into piperazine-based compounds has revealed their potential to modulate the activity of ligand-gated ion channels. Specifically, a series of piperazine derivatives have been explored as antagonists of the P2X4 receptor, an ATP-gated ion channel involved in neuroinflammation and chronic pain. These studies, which utilized Ca²⁺-flux assays, demonstrated that modifications to the piperazine scaffold can lead to potent P2X4R antagonistic activity. Although direct electrophysiology or flux assay data for this compound is limited, the findings from related piperazine compounds suggest that it may interact with ion channels. Further investigation using in-vitro electrophysiology or flux assays is necessary to determine its specific ion channel modulation profile.

Intracellular Signaling Pathway Investigation (using cell-based reporter assays, biochemical assays)

Understanding how a compound affects intracellular signaling pathways is crucial for elucidating its mechanism of action. Cell-based reporter assays and biochemical assays are powerful tools for these investigations. nih.govyoutube.com

Piperazine derivatives have been shown to modulate various signaling pathways. One study identified a piperazine-containing compound, 1-(4-biphenylylcarbonyl)-4-(5-bromo-2-methoxybenzyl) piperazine oxalate, that regulates global protein synthesis by inducing the phosphorylation of eukaryotic translation initiation factor 2-alpha (eIF2-α). nih.gov This action is a key event in the integrated stress response pathway.

Another study reported that a small molecule, 1,4-bis-[4-(3-phenoxy-propoxy)-but-2-ynyl]-piperazine (G5) , acts as a novel inhibitor of the p53 transcription factor. In mouse embryonic fibroblasts, treatment with G5 led to a marked reduction in the mRNA and protein levels of the p53 downstream target genes, MDM2 and p21. nih.gov

Furthermore, the neuropharmacological activity of a new piperazine derivative, 2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethyl acetate (B1210297) (LQFM192) , was found to be modulated by serotonergic and GABAergic pathways, as demonstrated in behavioral models and through the use of specific antagonists. nih.gov These studies highlight the diverse ways in which compounds containing a piperazine moiety can influence intracellular signaling.

Table 2: Investigated Signaling Pathways Modulated by Piperazine Derivatives

| Compound/Derivative Class | Signaling Pathway | Key Findings | Reference |

| 1-(4-biphenylylcarbonyl)-4-(5-bromo-2-methoxybenzyl) piperazine oxalate | eIF2-α phosphorylation | Induces phosphorylation of eIF2-α, regulating protein synthesis. | nih.gov |

| G5 | p53 pathway | Inhibits p53 activity by reducing downstream target gene expression. | nih.gov |

| LQFM192 | Serotonergic and GABAergic pathways | Anxiolytic-like activity mediated by both pathways; antidepressant-like activity via the serotonergic system. | nih.gov |

Ligand-Protein Interaction Characterization using Biophysical Techniques (e.g., SPR, ITC for binding kinetics/thermodynamics)

Biophysical techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) provide quantitative data on the binding affinity, kinetics, and thermodynamics of ligand-protein interactions. nih.gov These methods are invaluable for confirming direct target engagement and for guiding structure-activity relationship studies.

While specific SPR or ITC data for the interaction of this compound with its potential targets are not extensively available in the literature, the application of these techniques has been crucial in characterizing the binding of related inhibitors. For example, SPR has been used to confirm the interaction between protein targets and their ligands, providing affinity constants (KD). nih.gov Similarly, ITC can be employed to determine the thermodynamic parameters of binding, such as enthalpy (ΔH) and entropy (ΔS), which can provide insights into the nature of the binding forces. The characterization of NUDT5 inhibitors, for instance, has been supported by biophysical assays to confirm target engagement. researchgate.net To fully understand the molecular basis of this compound's activity, future studies should include biophysical characterization of its binding to validated targets.

Advanced Analytical and Biophysical Methodologies in 2 4 Phenoxyphenyl Piperazine Research

Application of Advanced NMR Spectroscopy for Ligand-Target Interaction Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the interactions between a ligand, such as 2-(4-phenoxyphenyl)piperazine (B6159759), and its target protein at an atomic level. nih.gov Solution NMR techniques can provide detailed information about the binding site, the conformation of the ligand when bound, and the dynamics of the protein-ligand complex. nih.gov

Advanced NMR experiments, such as 2D Heteronuclear Single Quantum Coherence (HSQC), are particularly useful. nih.gov By observing changes in the chemical shifts of the protein's backbone amide protons upon the addition of the ligand, researchers can map the binding interface. nih.gov The magnitude of these chemical shift perturbations can also be used to determine the binding affinity (Kd) of the interaction. nih.gov The exchange rate between the free and bound states of the ligand determines the appearance of the NMR spectra; slow exchange is indicative of tight binding, while fast exchange suggests weaker interactions. nih.gov

X-ray Crystallography of Co-crystal Structures with Biological Macromolecules

X-ray crystallography is the gold standard for determining the three-dimensional structure of molecules, including protein-ligand complexes, at atomic resolution. nih.govnih.gov Obtaining a co-crystal structure of this compound bound to its biological target would provide invaluable insights into its mechanism of action. jocpr.com This technique allows for the precise visualization of the binding pocket, the specific amino acid residues involved in the interaction, and the orientation and conformation of the bound ligand. jocpr.comresearchgate.net

The process involves crystallizing the protein in the presence of the ligand and then diffracting X-rays off the resulting crystal. jocpr.com The diffraction pattern is used to calculate an electron density map, from which the atomic structure of the complex can be modeled. jocpr.com This detailed structural information is crucial for structure-based drug design, enabling the rational optimization of the ligand to improve its affinity, selectivity, and pharmacokinetic properties. nih.gov For G protein-coupled receptors (GPCRs), a common target class for arylpiperazine compounds, obtaining such crystal structures can be challenging but is a key goal for facilitating drug development. nih.gov

Despite the power of this technique, publicly accessible co-crystal structures of this compound with a biological macromolecule have not been reported.

Mass Spectrometry-Based Proteomics for Target Identification in Research Models

Mass spectrometry (MS)-based proteomics is a powerful approach for identifying the protein targets of a small molecule in a complex biological system. nih.gov This is particularly useful when the direct target of a compound like this compound is unknown. In a typical proteogenomic workflow, MS data is used to identify peptides and, by extension, proteins from a biological sample. nih.gov

One common strategy for target identification is affinity-based proteomics, where the small molecule is immobilized on a solid support and used to "pull down" its binding partners from a cell lysate. The captured proteins are then identified by mass spectrometry. Another approach involves monitoring changes in the proteome of cells or tissues in response to treatment with the compound. While a fundamental tool in chemical biology, specific studies employing mass spectrometry-based proteomics to identify the targets of this compound are not described in the available literature.

Surface Plasmon Resonance (SPR) for Real-Time Binding Kinetics

Surface Plasmon Resonance (SPR) is a label-free biophysical technique used to measure the kinetics of molecular interactions in real-time. nih.govnih.gov This method allows for the determination of the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD) of a ligand binding to its target. strath.ac.ukyoutube.com

In an SPR experiment, one interacting partner (e.g., the target protein) is immobilized on a sensor chip surface, and the other partner (e.g., this compound) is flowed over the surface in solution. youtube.com Binding is detected as a change in the refractive index at the sensor surface, which is proportional to the mass of the analyte binding to the immobilized ligand. youtube.com This technique is highly sensitive and can detect the binding of small molecules. youtube.com SPR is a valuable tool in fragment-based drug discovery for identifying and characterizing even weak binding events. nih.gov

The following table illustrates the type of data that can be obtained from an SPR experiment.

| Parameter | Description | Typical Units |

| ka (on-rate) | The rate at which the ligand binds to the target. | M⁻¹s⁻¹ |

| kd (off-rate) | The rate at which the ligand dissociates from the target. | s⁻¹ |

| KD (dissociation constant) | The equilibrium constant for the dissociation of the ligand-target complex; a measure of binding affinity. | M (molar) |

| RU (Response Units) | The unit of measurement in an SPR experiment, proportional to the mass on the sensor surface. | RU |

This table represents the typical output of an SPR experiment; specific kinetic data for the interaction of this compound with a biological target is not available in the reviewed literature.

Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics

Isothermal Titration Calorimetry (ITC) is a biophysical technique that directly measures the heat changes associated with a binding event. nih.gov This allows for the determination of the complete thermodynamic profile of a protein-ligand interaction, including the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n) in a single experiment. nih.govnih.gov From these values, the Gibbs free energy change (ΔG) and entropy change (ΔS) can be calculated. nih.gov

In an ITC experiment, a solution of the ligand is titrated into a solution of the protein, and the heat released or absorbed is measured. frontiersin.org This information provides insight into the driving forces of the interaction, such as hydrogen bonding and hydrophobic interactions. nih.gov ITC is a solution-based technique that does not require labeling or immobilization of the interacting partners. nih.gov

The table below shows the thermodynamic parameters that can be determined using ITC.

| Parameter | Description |

| n (Stoichiometry) | The molar ratio of the ligand to the protein in the complex. |

| Ka (Association Constant) | The equilibrium constant for the formation of the ligand-target complex. |

| ΔH (Enthalpy Change) | The heat released or absorbed during binding. |

| ΔG (Gibbs Free Energy Change) | A measure of the spontaneity of the binding event. |

| ΔS (Entropy Change) | The change in the randomness of the system upon binding. |

This table outlines the thermodynamic data generated from an ITC experiment. Specific thermodynamic data for this compound binding to a target is not available in the surveyed literature.

High-Throughput Screening (HTS) Methodologies for Ligand Discovery and Library Development

High-Throughput Screening (HTS) is a drug discovery process that allows for the rapid automated testing of large numbers of chemical compounds against a specific biological target. biosciencehorizons.com While HTS is typically used to identify initial "hits", the principles of HTS can also be applied to develop libraries of related compounds to explore the structure-activity relationship (SAR) around a known scaffold, such as the phenoxyphenylpiperazine core.

Fragment-based drug discovery (FBDD) is an alternative screening approach that uses smaller, less complex molecules ("fragments") to identify starting points for drug development. biosciencehorizons.com Techniques like SPR and NMR are often used in fragment screening due to their sensitivity in detecting weak binding events. nih.gov Once a fragment hit is identified, it can be optimized and elaborated into a more potent lead compound. The development of specialized fragment libraries, such as those containing fluorine for ¹⁹F NMR screening, can accelerate the discovery process. dtu.dk

The development of a chemical library around the this compound scaffold would involve the synthesis of numerous analogs with modifications to the phenoxy and piperazine (B1678402) rings. These libraries could then be screened using HTS or FBDD approaches to identify compounds with improved biological activity. researchgate.netchapman.edu However, specific details of HTS campaigns or library development efforts centered on this compound are not documented in the available research.

Theoretical Research Directions and Emerging Paradigms for 2 4 Phenoxyphenyl Piperazine Analogs

Exploration of Structure-Based Research Design Principles for Novel Molecular Probes

Molecular docking simulations are a cornerstone of this approach, allowing researchers to predict the preferred orientation of a ligand when bound to a target protein. nih.gov For instance, in the development of inhibitors for thymidine (B127349) phosphorylase, a target in cancer therapy, molecular docking studies of piperazine (B1678402) analogs revealed crucial hydrogen bonding networks within the active site of the enzyme. nih.gov Similarly, in the design of fatty acid synthase (FASN) inhibitors, another cancer target, molecular docking and molecular dynamics simulations of 2-phenylquinoxaline (B188063) carbonyl piperazine derivatives elucidated the binding mode of these compounds to the KR domain of the enzyme. nih.gov

These computational insights enable the rational design of new analogs with improved affinity and selectivity. By understanding the structure-activity relationships (SAR), medicinal chemists can make targeted modifications to the 2-(4-phenoxyphenyl)piperazine (B6159759) core to enhance its interaction with the desired target while minimizing off-target effects. researchgate.netnih.gov

Application of Artificial Intelligence and Machine Learning in Chemical Space Exploration

Generative models, a type of AI, can design new molecules from scratch with desired properties. nih.gov Reinforcement learning algorithms can then be used to optimize these virtual molecules for specific biological activities. nih.gov For the phenoxyphenyl piperazine class, AI can be used to screen vast virtual libraries of analogs to identify those with the highest predicted affinity for a particular target. researchgate.net This in silico screening can significantly reduce the number of compounds that need to be synthesized and tested in the lab, saving time and resources. researchgate.netscispace.com

Furthermore, AI and ML models can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new compounds, helping to identify potential liabilities early in the discovery process. pharmacophorejournal.com As these technologies continue to evolve, they are expected to play an increasingly integral role in the exploration of the chemical space surrounding the this compound scaffold. nih.govyoutube.com

Development of Chemical Probes for Receptor and Enzyme Characterization

Chemical probes are small molecules designed to selectively interact with a specific protein target, enabling the study of its function in a biological system. mskcc.org The this compound scaffold serves as a versatile starting point for the development of such probes. By modifying the core structure, researchers can create a toolbox of molecules to investigate the roles of various receptors and enzymes in health and disease. mskcc.org

For example, analogs of N-phenylpiperazine have been developed as high-affinity ligands for dopamine (B1211576) D3 receptors, which are implicated in neurological and psychiatric disorders. nih.gov These probes can be used to study the behavioral pharmacology of the D3 receptor and may serve as leads for the development of new treatments. nih.gov Similarly, piperazine derivatives have been synthesized as inhibitors of the P2X4 receptor, a ligand-gated ion channel involved in neuroinflammation and chronic pain. pharmacophorejournal.com

The development of these chemical probes often involves an iterative process of design, synthesis, and biological evaluation. nih.govrsc.orgnih.gov The insights gained from these studies not only advance our understanding of fundamental biology but also lay the groundwork for the development of future therapeutics.

Investigation of Polypharmacology Concepts within the Phenoxyphenyl Piperazine Class

Polypharmacology is the concept that a single drug molecule can interact with multiple targets in the body. While traditionally viewed as a source of side effects, this promiscuity can also be harnessed for therapeutic benefit, particularly in complex diseases like cancer and psychiatric disorders. The flexible nature of the piperazine scaffold makes it an ideal platform for designing multi-target ligands. nih.govnih.gov

For instance, a series of multi-target heterocyclic piperazine derivatives have been designed as potential antipsychotics with affinities for dopamine D2, serotonin (B10506) 5-HT1A, 5-HT2A, and histamine (B1213489) H3 receptors. rsc.org This multi-receptor profile is believed to contribute to a more favorable efficacy and side-effect profile compared to single-target agents. rsc.org In the context of cancer, dual inhibitors of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) based on a benzhydrylpiperazine scaffold have shown both anti-inflammatory and anti-cancer activity. nih.gov

By intentionally designing molecules that modulate multiple targets, researchers are exploring new therapeutic strategies for a range of diseases. The this compound class, with its inherent structural flexibility, is well-suited for this innovative approach to drug discovery.

Design of Conformationally Restricted Analogues for Mechanistic Research

The flexibility of the piperazine ring can be both an advantage and a disadvantage in drug design. While it allows the molecule to adopt various conformations to bind to different targets, this flexibility can also lead to a loss of potency and selectivity. The design of conformationally restricted analogs, where the flexibility of the molecule is reduced, is a powerful strategy to overcome these limitations and probe the bioactive conformation. nih.gov

By introducing rigid structural elements, researchers can lock the molecule into a specific shape that is optimal for binding to the desired target. This approach has been successfully applied to various piperazine derivatives. For example, a conformational study of 2-substituted piperazines revealed that the axial conformation is preferred and that this preference controls binding to the α7 nicotinic acetylcholine (B1216132) receptor. nih.gov NMR spectroscopy is a key technique used to study the conformational behavior of these molecules in solution. nih.govrsc.org

The insights gained from studying conformationally restricted analogs can provide a deeper understanding of the structure-activity relationship and guide the design of more potent and selective ligands.

Collaborative Research Opportunities in Complex Chemical Scaffold Chemistry

The development of novel therapeutics based on complex chemical scaffolds like this compound often requires a multidisciplinary approach that brings together experts from various fields. Collaborative research opportunities between academic institutions, pharmaceutical companies, and non-profit organizations are crucial for advancing this area of research. nih.gov

These collaborations can facilitate the sharing of resources, expertise, and data, accelerating the pace of discovery. For example, a partnership between chemical engineers and computer scientists has led to the development of machine learning models for predicting the properties of new materials and molecules. nih.gov In the realm of drug discovery, such interdisciplinary collaborations can bridge the gap between basic research and clinical development.

Open science initiatives, where data and research tools are made freely available, are also fostering a more collaborative research environment. These efforts are helping to break down silos and encourage a more collective approach to tackling the challenges of drug discovery. As the complexity of medicinal chemistry continues to grow, such collaborative efforts will be essential for translating promising chemical scaffolds into new medicines.

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed to prepare 2-(4-Phenoxyphenyl)piperazine, and how is regioselectivity ensured?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, substituting halogens on aryl groups with piperazine derivatives under reflux conditions (e.g., using DMF as a solvent and K₂CO₃ as a base) ensures regioselectivity . Acylation reactions, such as introducing phenoxy groups via Friedel-Crafts alkylation, are also effective. Reaction monitoring via TLC and purification via column chromatography (e.g., using 10% MeOH in CH₂Cl₂) are critical for isolating the target compound .

Q. Which spectroscopic techniques are most reliable for structural characterization of this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR confirm proton environments and carbon frameworks, particularly distinguishing aromatic protons (δ 6.5–7.5 ppm) and piperazine protons (δ 2.5–3.5 ppm) .

- IR : Peaks near 1250 cm⁻¹ (C-O-C stretch) and 1600 cm⁻¹ (aromatic C=C) validate the phenoxy and piperazine moieties .

- Raman Microspectroscopy : Differentiates structural isomers by analyzing vibrational modes (e.g., 20 mW laser power, 128 scans) .

Q. How can researchers assess the purity and stability of this compound?

- Methodological Answer :

- HPLC : Reverse-phase C18 columns with UV detection (λ = 260–280 nm) quantify purity (>98%) .

- Elemental Analysis : Matches calculated and observed C/H/N ratios (e.g., ±0.3% tolerance) .

- Stability Studies : Store at -20°C in inert atmospheres; monitor degradation via accelerated stability testing (40°C/75% RH for 6 months) .

Advanced Research Questions

Q. How can multivariate statistical methods resolve spectral overlaps in piperazine analogs?

- Methodological Answer :

- Principal Component Analysis (PCA) : Reduces dimensionality by identifying key spectral variances (e.g., PC2 explains 99% variance in benzylpiperazine isomers) .

- Linear Discriminant Analysis (LDA) : Separates isomers using PCA-derived scores, enabling objective classification of trifluoromethylphenyl or chlorophenyl derivatives .

Q. What experimental approaches reconcile contradictions in reported biological activities of this compound derivatives?

- Methodological Answer :

- Comparative Assays : Use standardized cell lines (e.g., HEK-293 for receptor binding) to minimize variability .

- Meta-Analysis : Pool data from multiple studies, applying statistical weights to account for assay sensitivity differences .

- Structure-Activity Relationship (SAR) : Systematically vary substituents (e.g., fluorophenyl vs. methoxyphenyl) to isolate activity trends .

Q. How can computational modeling optimize the design of this compound derivatives for enhanced metabolic stability?

- Methodological Answer :

- Docking Simulations : Predict interactions with cytochrome P450 enzymes (e.g., CYP3A4) to identify metabolically labile sites .

- QSAR Models : Corporate logP, polar surface area, and H-bond donors to prioritize derivatives with improved pharmacokinetics .

- In Vitro Metabolism : Incubate with liver microsomes (e.g., from DA rats) to validate predictions .

Q. What strategies mitigate challenges in synthesizing piperazine derivatives with bulky substituents?

- Methodological Answer :

- Microwave-Assisted Synthesis : Accelerates coupling reactions (e.g., 100°C, 30 min) for sterically hindered groups .

- Protecting Groups : Use tert-butoxycarbonyl (Boc) to shield piperazine nitrogens during acylation .

- High-Throughput Screening : Optimize solvent systems (e.g., DMSO/THF mixtures) to improve yields of low-solubility intermediates .

Data Analysis and Interpretation

Q. How do structural modifications influence the dopamine receptor affinity of this compound analogs?

- Methodological Answer :

- Substituent Effects : Fluorine at the para position increases lipophilicity and D3 receptor binding (Ki < 10 nM) .

- Piperazine vs. Piperidine : Replacing piperazine with piperidine reduces metabolic clearance but may lower affinity .

- Functional Assays : Measure cAMP inhibition in transfected cells to quantify agonist/antagonist activity .

Q. What protocols ensure reproducibility in synthesizing enantiomerically pure this compound derivatives?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.